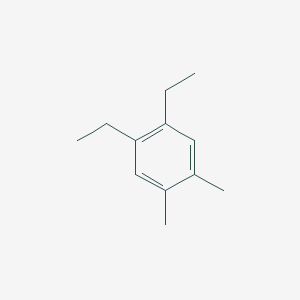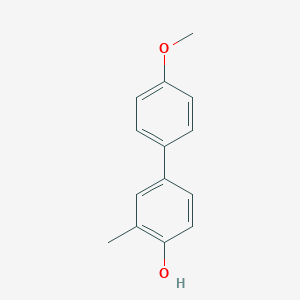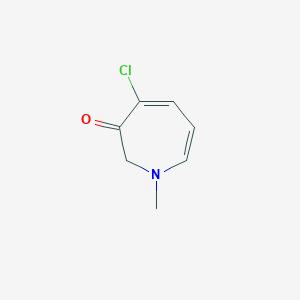
4-Chloro-1-methyl-2H-azepin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-methyl-2H-azepin-3-one, also known as clozapine, is a tricyclic dibenzodiazepine derivative that was first synthesized in 1958. It is a potent antipsychotic and has been used to treat schizophrenia since the 1970s. Clozapine is unique among antipsychotic drugs in that it has a low affinity for dopamine D2 receptors, which are the primary target of most antipsychotic drugs. Instead, it has a high affinity for serotonin 5-HT2A receptors, which may contribute to its efficacy in treating schizophrenia.
作用機序
Clozapine's mechanism of action is not fully understood, but it is thought to involve a combination of serotonin and dopamine receptor antagonism, as well as modulation of other neurotransmitter systems. It has been suggested that 4-Chloro-1-methyl-2H-azepin-3-one's unique receptor profile may contribute to its efficacy in treating schizophrenia.
生化学的および生理学的効果
Clozapine has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and modulation of immune function. It has also been shown to have beneficial effects on cardiovascular health, such as reducing the risk of myocardial infarction.
実験室実験の利点と制限
Clozapine's unique receptor profile makes it a valuable tool for studying the role of serotonin and dopamine receptors in various physiological processes. However, its potency and potential side effects make it important to use caution when working with this compound in the lab.
将来の方向性
There are many potential future directions for research on 4-Chloro-1-methyl-2H-azepin-3-one, including investigating its effects on other neurotransmitter systems, exploring its potential for treating other psychiatric disorders, and developing new compounds based on its structure. Additionally, there is a need for further research on the mechanisms underlying 4-Chloro-1-methyl-2H-azepin-3-one's efficacy in treating schizophrenia, as well as the potential long-term effects of treatment with this drug.
合成法
Clozapine can be synthesized in several ways, but the most commonly used method involves the reaction of 8-chloro-10H-dibenzo[b,f][1,4]oxazepine with methylamine followed by cyclization to form 4-chloro-1-methyl-2H-azepin-3-one. This synthesis method has been optimized over the years to increase yield and purity.
科学的研究の応用
Clozapine has been extensively studied in the context of schizophrenia treatment, and it has been found to be effective in reducing positive and negative symptoms of the disease. It has also been used to treat other psychiatric disorders, such as bipolar disorder and treatment-resistant depression.
特性
CAS番号 |
110835-78-4 |
|---|---|
製品名 |
4-Chloro-1-methyl-2H-azepin-3-one |
分子式 |
C7H8ClNO |
分子量 |
157.6 g/mol |
IUPAC名 |
4-chloro-1-methyl-2H-azepin-3-one |
InChI |
InChI=1S/C7H8ClNO/c1-9-4-2-3-6(8)7(10)5-9/h2-4H,5H2,1H3 |
InChIキー |
CUFHWKWFRANMTL-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)C(=CC=C1)Cl |
正規SMILES |
CN1CC(=O)C(=CC=C1)Cl |
同義語 |
3H-Azepin-3-one, 4-chloro-1,2-dihydro-1-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



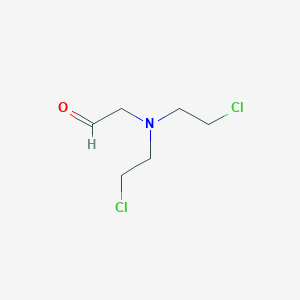
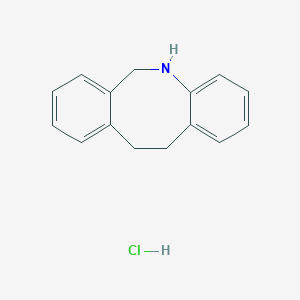
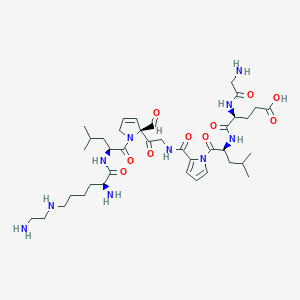
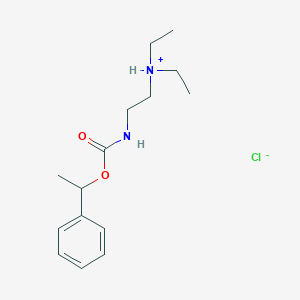
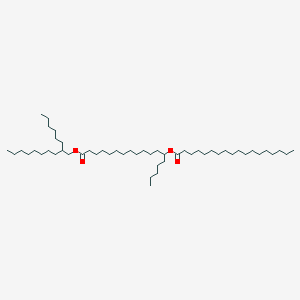
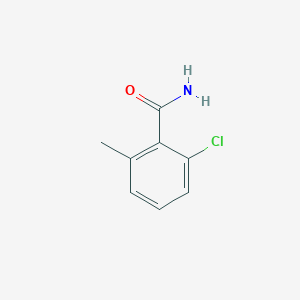
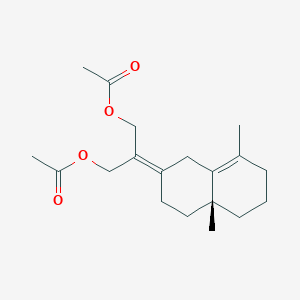

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
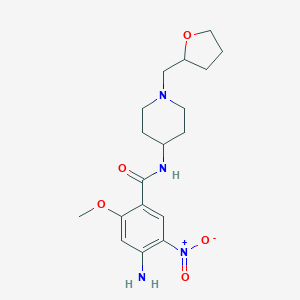
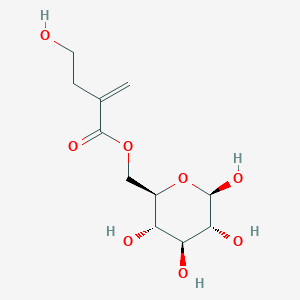
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
